5-(2,4-dimethoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
5-(2,4-Dimethoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties
Preparation Methods
The synthesis of 5-(2,4-dimethoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of 2,4-dimethoxybenzaldehyde with barbituric acid under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is refluxed for several hours, followed by cooling and crystallization to obtain the desired product .
Chemical Reactions Analysis
5-(2,4-Dimethoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a neuroprotective and anti-neuroinflammatory agent.
Industry: The compound’s antioxidant properties make it a candidate for use in various industrial applications.
Mechanism of Action
The mechanism of action of 5-(2,4-dimethoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione involves the inhibition of endoplasmic reticulum stress and apoptosis. It also inhibits the NF-kB inflammatory pathway, which is crucial for its anti-neuroinflammatory properties. The compound interacts with active residues of proteins such as ATF4 and NF-kB, leading to its neuroprotective effects .
Comparison with Similar Compounds
5-(2,4-Dimethoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione can be compared with other pyrimidine derivatives, such as:
Triazole-pyrimidine hybrids: These compounds also exhibit neuroprotective and anti-neuroinflammatory properties but may have different molecular targets and pathways.
N,N-disubstituted azines: These compounds attenuate neuroinflammation via inhibiting MAPK signaling pathways.
Oxazolone inhibitors: These compounds inhibit necroptosis and neuroinflammation.
The uniqueness of this compound lies in its specific molecular interactions and the pathways it targets, making it a promising candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
5-[(2,4-dimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5/c1-19-8-4-3-7(10(6-8)20-2)5-9-11(16)14-13(18)15-12(9)17/h3-6H,1-2H3,(H2,14,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYWETOCPVIEPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)NC(=O)NC2=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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